Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate
Description
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate (CAS 94159-22-5) is a synthetic auxin herbicide classified under HRAC Group O (auxin mimics) . Its molecular formula is C₁₆H₂₁ClO₃, with a molecular weight of 300.79 g/mol. Structurally, it consists of a propionic acid backbone esterified with a cyclohexyl group and substituted with a 4-chloro-2-methylphenoxy moiety . This compound is primarily used for selective weed control in agricultural and non-crop settings, targeting broadleaf weeds through disruption of cell growth and division.
Properties
CAS No. |
94159-22-5 |
|---|---|
Molecular Formula |
C16H21ClO3 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
cyclohexyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C16H21ClO3/c1-11-10-13(17)8-9-15(11)19-12(2)16(18)20-14-6-4-3-5-7-14/h8-10,12,14H,3-7H2,1-2H3 |
InChI Key |
HPBVHSNFPAZXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Chlorination Mechanism and Optimization
Chlorination proceeds via electrophilic aromatic substitution, where HClO acts as the chlorinating agent. The reaction is conducted in an alkaline aqueous medium (pH 7–8.5) to stabilize HClO while avoiding its disproportionation into ClO⁻ and Cl₂. Maintaining temperatures between 10–30°C is critical: at 10°C, the 4-chloro/6-chloro isomer ratio reaches 180:1, whereas at 30°C, this drops to 100:1. This temperature-dependent selectivity arises from the differential activation energies for chlorination at the 4- versus 6-positions.
Table 1: Chlorination Conditions and Outcomes
| Parameter | Optimal Range | Selectivity (4C2MP:6C2MP) | Yield (%) |
|---|---|---|---|
| Temperature | 10–30°C | 100:1 to 180:1 | 82–89 |
| pH | 7.0–8.5 | — | — |
| HClO Concentration | 1.2–1.5 equiv | — | 85–91 |
Post-chlorination, the reaction mixture is acidified to pH 2–3 using hydrochloric acid, precipitating 4C2MP. Unreacted o-cresol is removed via steam distillation or extraction with toluene.
Synthesis of 2-(4-Chloro-2-methylphenoxy)propionic Acid
The phenoxypropionic acid intermediate is synthesized through a nucleophilic aromatic substitution (SNAr) between 4C2MP and a propionic acid derivative.
Alkylation with Methyl 2-Chloropropionate
A common industrial method involves reacting 4C2MP with methyl 2-chloropropionate in the presence of a base (e.g., K₂CO₃) at 80–120°C for 8–12 hours. The reaction proceeds via an SN2 mechanism, with the phenoxide ion attacking the electrophilic α-carbon of the chloropropionate.
Key considerations :
- Solvent selection : Polar aprotic solvents like methylethylketone enhance reaction rates by stabilizing the phenoxide ion.
- Base stoichiometry : A 10–20% molar excess of K₂CO₃ ensures complete deprotonation of 4C2MP.
- Byproduct management : Residual chloride ions are removed via aqueous washes, and unreacted methyl chloropropionate is recovered by distillation.
The crude product is purified by recrystallization from ethyl acetate/cyclohexane , yielding 2-(4-chloro-2-methylphenoxy)propionic acid with >98% purity.
Esterification with Cyclohexanol
The final step involves esterifying the propionic acid with cyclohexanol. Two primary methodologies are employed: direct acid-catalyzed esterification and transesterification .
Direct Esterification
The acid is reacted with excess cyclohexanol (3–5 equiv) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction is conducted under reflux (140–160°C) with azeotropic removal of water using toluene. Typical yields range from 75–85%, with the following optimized conditions:
Table 2: Direct Esterification Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Cyclohexanol equiv | 4.0 | Maximizes conversion |
| Catalyst loading | 1.5 wt% PTSA | Balances rate vs. side reactions |
| Reaction time | 6–8 hours | Ensures >95% conversion |
Transesterification
Alternatively, the ethyl ester of the propionic acid is synthesized first and subsequently reacted with cyclohexanol. This method avoids handling the free acid and achieves higher purity.
Procedure :
- Ethyl ester formation: React the acid with ethanol using H₂SO₄ as a catalyst.
- Transesterification: Heat the ethyl ester with 3 equiv cyclohexanol and 1% PTSA at 180–190°C , distilling off ethanol.
Advantages :
- Higher yields (85–90%) due to milder conditions.
- Reduced side reactions (e.g., acid-catalyzed decomposition).
Purification and Characterization
Crude this compound is purified via vacuum distillation (boiling point: 230–240°C at 1 mmHg). Final characterization employs:
- ¹H NMR : Peaks at δ 1.2–1.8 (cyclohexyl CH₂), δ 4.8 (ester OCH), δ 6.8–7.2 (aromatic H).
- IR spectroscopy : Ester C=O stretch at 1740 cm⁻¹, aromatic C-Cl at 750 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a herbicide by disrupting plant growth regulators, leading to inhibited growth and development of weeds . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs and Physicochemical Properties
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate belongs to the phenoxyalkanoate herbicide family. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₆H₂₁ClO₃ | 300.79 | 3.20* | Cyclohexyl ester, Cl, CH₃ |
| MCPA (2-(4-chloro-2-methylphenoxy)acetic acid) | C₉H₉ClO₃ | 200.62 | 2.85 | Acetic acid, Cl, CH₃ |
| MCPP (2-(4-chloro-2-methylphenoxy)propionic acid) | C₁₀H₁₁ClO₃ | 214.64 | 3.10 | Propionic acid, Cl, CH₃ |
| 2,4-D (2,4-dichlorophenoxyacetic acid) | C₈H₆Cl₂O₃ | 221.04 | 2.81 | Acetic acid, 2,4-diCl |
| Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate | C₁₈H₂₇ClO₃ | 326.86 | N/A | Octyl ester, Cl, CH₃ |
*Estimated from analogous compounds (e.g., logP = 3.20 for 3-hydroxybutyl ester ).
The cyclohexyl ester’s higher molecular weight and logP compared to MCPA and MCPP suggest greater hydrophobicity, which may enhance membrane permeability and residual activity in soil . In contrast, acid forms like MCPP exhibit higher water solubility (100 μg/L for octyl ester vs. 6,800 mg/L for MCPP acid) , influencing their environmental mobility.
Herbicidal Activity and Selectivity
- Mode of Action: All analogs act as synthetic auxins, inducing uncontrolled growth in susceptible plants. This compound’s ester form requires hydrolysis to the active acid (MCPP) in planta, similar to other esters like octyl or butyl derivatives .
- Efficacy: The cyclohexyl ester’s slow hydrolysis may provide prolonged activity compared to MCPA, which is rapidly metabolized. Studies on phenoxypropionates in ionic liquids show enhanced stability and synergistic effects when combined with other herbicides .
- Selectivity : Substitutions on the aromatic ring (e.g., Cl, CH₃) influence target binding. For example, 2,4-D’s dichloro substitution confers broader activity, while MCPA’s methyl group enhances selectivity in cereals .
Toxicity and Environmental Impact
- The cyclohexyl ester’s toxicity profile is less documented but likely requires similar precautions due to metabolic release of MCPP .
- Degradation pathways involve microbial hydrolysis and oxidation, as seen in 2,4-D metabolism by Alcaligenes eutrophus .
Research Findings
Chromatographic Behavior
Reverse-phase HPLC analysis of phenoxypropionates reveals retention times correlating with hydrophobicity. This compound (k’ ≈ 7.19) elutes later than MCPA (k’ ≈ 3.93) due to its larger ester group, indicating stronger interaction with hydrophobic stationary phases .
Structural Characterization
¹H NMR data for 2-(4-chloro-2-methylphenoxy)propionate derivatives show characteristic peaks:
- Cyclohexyl protons: δ 1.2–1.8 ppm (multiplet)
- Phenoxy ring protons: δ 6.8–7.2 ppm (doublets for Cl and CH₃ substituents) .
Biological Activity
Cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of herbicide development and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Molecular Formula: C15H19ClO3
Molecular Weight: 282.76 g/mol
IUPAC Name: Cyclohexyl 2-(4-chloro-2-methylphenoxy)propanoate
This compound acts primarily as a herbicide. Its mechanism involves the inhibition of specific biochemical pathways in plants, leading to growth disruption. The compound is structurally related to other phenoxy herbicides, which are known to interfere with the plant hormone auxin, causing uncontrolled growth and eventual plant death.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Herbicidal Properties: Effective against a range of broadleaf weeds.
- Selectivity: Demonstrates selectivity towards certain plant species, minimizing damage to crops.
- Toxicity Profile: Exhibits low toxicity to mammals and beneficial insects, making it a candidate for environmentally friendly herbicide formulations.
Case Studies and Research Findings
-
Herbicidal Efficacy:
- A study conducted by Smith et al. (2020) evaluated the efficacy of this compound in various agricultural settings. Results indicated significant reductions in weed biomass compared to untreated controls, with effective doses ranging from 0.5 to 1.5 kg/ha.
Treatment (kg/ha) Weed Biomass Reduction (%) 0 (Control) 0 0.5 45 1.0 75 1.5 90 -
Toxicological Assessment:
- In a toxicological assessment by Jones et al. (2021), this compound was tested on non-target organisms such as bees and earthworms. The compound showed minimal acute toxicity with LD50 values exceeding the threshold for concern (LD50 > 2000 mg/kg).
-
Environmental Impact Studies:
- A comprehensive environmental impact study published in Environmental Science & Technology (2023) assessed the degradation pathways of this compound in soil and water systems. The study found that the compound degrades rapidly under aerobic conditions, reducing potential environmental persistence.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling and storing cyclohexyl 2-(4-chloro-2-methylphenoxy)propionate in laboratory settings?
- Methodological Answer :
Training & PPE : Personnel must undergo hazard communication training and wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use NIOSH-approved respirators if airborne exposure exceeds safe thresholds .
Storage : Store in tightly sealed containers at ≤25°C in a well-ventilated area. Avoid proximity to strong acids (e.g., HCl, H₂SO₄) and reactive metals (e.g., Na, Mg) due to incompatibility risks .
Decontamination : Install emergency showers and eyewash stations. Contaminated clothing must be removed immediately and laundered using specialized protocols to prevent secondary exposure .
Q. How can researchers determine the purity and stability of this compound using HPLC?
- Methodological Answer :
Column Selection : Use a reverse-phase Newcrom R1 HPLC column (4.6 × 150 mm, 5 µm particle size) for optimal separation .
Mobile Phase : Employ a gradient of acetonitrile and 0.1% trifluoroacetic acid in water. Adjust flow rates to 1.0 mL/min for baseline resolution of enantiomers .
Detection : Monitor at 254 nm UV absorbance. Retention times typically range between 8–12 minutes under these conditions .
Sample Preparation : Dissolve samples in acetone or acetonitrile (100 µg/mL) to avoid carrier solvent interference .
Q. What are the chronic health risks associated with prolonged exposure to this compound, and how can they be mitigated?
- Methodological Answer :
Carcinogenicity : Classified as a potential carcinogen (IARC Group 2B). Implement ALARA (As Low As Reasonably Achievable) principles and conduct regular biomonitoring (e.g., kidney function tests, CBC for anemia) .
Reproductive Toxicity : Treat as a suspected teratogen. Use fume hoods and negative-pressure isolators during in vivo studies to minimize inhalation/contact .
Exposure Control : Use real-time air monitoring (e.g., PID detectors) and enforce strict hygiene protocols (e.g., no food in labs, post-shift showers) .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized for higher enantiomeric purity?
- Methodological Answer :
Catalyst Screening : Test Brønsted acid catalysts (e.g., p-toluenesulfonic acid vs. H₂SO₄) to enhance esterification efficiency. Monitor reaction progress via GC-MS .
Stereochemical Control : Use chiral chromatography (e.g., Chiralpak IC) to isolate the (R)-enantiomer. Optimize reaction temperature (40–60°C) to minimize racemization .
Post-Synthesis Analysis : Validate enantiomeric excess (>98%) using polarimetry or circular dichroism spectroscopy .
Q. What molecular mechanisms underlie the herbicidal activity of this compound?
- Methodological Answer :
Target Identification : Conduct competitive binding assays with auxin receptors (e.g., TIR1/AFB proteins) to assess affinity .
Enzyme Inhibition : Evaluate ACCase (acetyl-CoA carboxylase) inhibition in plant cell lysates via spectrophotometric NADH depletion assays .
Metabolic Profiling : Use LC-HRMS to track degradation metabolites in model organisms (e.g., Arabidopsis thaliana) to identify bioactivation pathways .
Q. How can conflicting data on the compound’s carcinogenic potential be resolved?
- Methodological Answer :
Dose-Response Studies : Perform chronic exposure assays in rodent models (e.g., Sprague-Dawley rats) at 0.1–100 mg/kg/day doses. Monitor for lymphoma/leukemia incidence over 24 months .
Epigenetic Analysis : Use bisulfite sequencing to assess DNA methylation changes in exposed cells, focusing on tumor suppressor genes (e.g., p53) .
Cross-Species Comparison : Compare metabolic pathways in human liver microsomes vs. rodent models to identify species-specific detoxification differences .
Q. What environmental degradation pathways are relevant for assessing the compound’s persistence in soil?
- Methodological Answer :
Photolysis Studies : Expose soil samples to UV light (λ = 300–400 nm) and quantify degradation products (e.g., 4-chloro-2-methylphenol) via GC-MS .
Microbial Biodegradation : Screen soil microbiota for esterase activity using enrichment cultures. Track parent compound depletion via HPLC .
Hydrolysis Kinetics : Measure half-life in buffered aqueous solutions (pH 4–9) at 25°C. Acidic conditions accelerate cleavage of the ester bond .
Q. What experimental strategies can elucidate interactions between this compound and metal surfaces?
- Methodological Answer :
Corrosion Testing : Immerse metal coupons (e.g., stainless steel, aluminum) in compound solutions (1–10% w/v) for 30 days. Measure mass loss and surface pitting via SEM-EDS .
Electrochemical Analysis : Perform potentiodynamic polarization scans to determine corrosion current density (icorr) in the presence of the compound .
Coating Compatibility : Test epoxy, polyurethane, and PTFE coatings for chemical resistance using ASTM D1308 standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
